L-Tyrosine-3-13C

Vue d'ensemble

Description

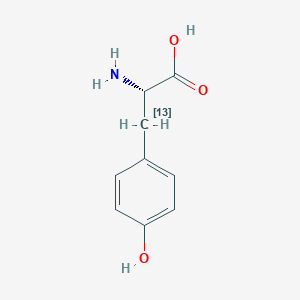

L-Tyrosine-3-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the third carbon position of the tyrosine molecule. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3-13C typically involves the incorporation of carbon-13 into the tyrosine molecule. This can be achieved through various synthetic routes, including chemical synthesis and biosynthesis. One common method involves the use of labeled precursors in a multi-step synthesis process. For example, starting with a carbon-13 labeled benzene ring, the synthesis proceeds through a series of reactions including nitration, reduction, and amination to form the labeled tyrosine .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified organisms that can incorporate carbon-13 into the tyrosine molecule. This method is advantageous due to its high yield and cost-effectiveness. The fermentation process is followed by purification steps to isolate the labeled tyrosine .

Analyse Des Réactions Chimiques

Types of Reactions: L-Tyrosine-3-13C undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: The phenolic hydroxyl group of this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Reagents like halogens and alkylating agents are used under basic or neutral conditions.

Major Products:

Oxidation: L-Dopa

Reduction: Tyrosinol

Substitution: Various substituted tyrosine derivatives.

Applications De Recherche Scientifique

Neurocognitive Research

L-Tyrosine-3-13C has been studied for its potential effects on cognitive performance, particularly under stress or challenging conditions. Research indicates that tyrosine supplementation may enhance cognitive flexibility and working memory by replenishing catecholamine levels that are depleted during stress.

Case Study: Neuro-Cognitive Effects

A study investigated the effects of acute tyrosine administration on response inhibition in older adults. Participants receiving tyrosine showed altered activation in fronto-parietal regions during cognitive tasks, suggesting that tyrosine might differentially affect cognitive performance based on age. Specifically, older adults experienced a detrimental effect on proactive response inhibition when supplemented with tyrosine .

Metabolic Studies

This compound is utilized in metabolic research to trace and quantify metabolic pathways involving amino acids. The stable isotope allows researchers to study the kinetics of tyrosine metabolism and its role in protein synthesis and neurotransmitter production.

Case Study: Whole-Body Tyrosine Kinetics

A study assessed whole-body tyrosine oxidation and phenylalanine hydroxylation using L-[1-(13)C]tyrosine. The results indicated that dietary intake significantly influenced the diurnal pattern of tyrosine metabolism, with subjects showing varying balances based on their dietary phenylalanine intake . This research highlights the importance of dietary context in amino acid metabolism.

Exercise Physiology

In the realm of exercise science, this compound has been investigated for its potential role in enhancing physical performance and cognitive function during exercise, especially in stressful conditions such as heat or hypoxia.

Case Study: Exercise Performance

Research has shown that L-Tyrosine supplementation can improve exercise capacity in hot environments by mitigating fatigue through enhanced catecholamine synthesis. One study demonstrated a significant improvement (15 ± 11%) in cycling performance after administering 150 mg/kg of tyrosine compared to placebo . However, other studies have reported mixed results regarding its efficacy in improving cognitive function during physical exertion .

Clinical Applications

This compound is also relevant in clinical settings, particularly for individuals with conditions affecting catecholamine levels, such as Parkinson's disease or phenylketonuria (PKU).

Case Study: Parkinson’s Disease

A randomized controlled trial explored the effects of L-Tyrosine supplementation on patients with Parkinson's disease. The findings suggested that tyrosine could help improve plasma levels of norepinephrine and potentially alleviate some symptoms associated with catecholamine depletion .

Nutritional Studies

The compound is frequently examined within nutritional contexts to understand its role in dietary supplements aimed at improving mental performance and stress resilience.

Case Study: Dietary Influence on Tyrosine Levels

Research has indicated that dietary intake of phenylalanine directly affects tyrosine equilibrium within the body. Studies have shown that low dietary phenylalanine leads to negative whole-body tyrosine balance, emphasizing the need for adequate nutritional support to maintain optimal levels of this amino acid .

Mécanisme D'action

L-Tyrosine-3-13C exerts its effects by participating in the same metabolic pathways as natural L-Tyrosine. It is a precursor to several important biomolecules, including neurotransmitters like dopamine and norepinephrine. The incorporation of carbon-13 allows researchers to track its metabolic fate using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparaison Avec Des Composés Similaires

L-Tyrosine-3-13C is unique due to its specific labeling at the third carbon position. Similar compounds include:

L-Tyrosine-1-13C: Labeled at the first carbon position.

L-Tyrosine-2-13C: Labeled at the second carbon position.

L-Tyrosine-13C9: Fully labeled with carbon-13 at all carbon positions

These compounds are used in similar research applications but differ in their labeling patterns, which can affect their metabolic pathways and the type of information they provide in studies.

Activité Biologique

L-Tyrosine-3-13C is a stable isotope-labeled form of the amino acid L-tyrosine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Overview of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of the stable isotope carbon-13 (13C) allows researchers to trace metabolic pathways and understand the compound's role in various biological systems.

Metabolic Pathways

L-Tyrosine undergoes several metabolic transformations:

- Hydroxylation : It can be converted to L-DOPA through the action of tyrosine hydroxylase.

- Decarboxylation : L-DOPA is further decarboxylated to dopamine by L-amino acid decarboxylase.

- Further Metabolism : Dopamine can be hydroxylated to norepinephrine or methylated to epinephrine.

These reactions are essential for the synthesis of catecholamines, which are critical for mood regulation and cognitive functions .

Neurotransmitter Synthesis

This compound has been shown to enhance the synthesis of catecholamines in various studies. Its administration increases dopamine levels, which may improve mood and cognitive performance. For instance, supplementation with L-tyrosine has been linked to improved cognitive flexibility and working memory under stress conditions.

Role in Melanogenesis

Research indicates that L-tyrosine also plays a significant role in melanogenesis (the production of melanin). In cultured melanocytes, L-tyrosine supplementation has been demonstrated to stimulate melanin synthesis and enhance tyrosinase activity, a key enzyme in melanin production. Optimal concentrations of L-tyrosine were identified at 200–400 μM, where it promoted both pigmentation and enzymatic activity .

Case Studies

Several case studies have highlighted the biological effects of L-Tyrosine:

- Cognitive Performance Under Stress : A study found that individuals under acute stress who received L-tyrosine supplementation showed improved cognitive performance compared to those who did not receive the supplement. This suggests that L-tyrosine may help mitigate the effects of stress on cognitive functions.

- Melanocyte Activity : In a study involving hamster melanoma cell lines, L-tyrosine was shown to increase tyrosinase activity significantly, leading to enhanced melanin production. This effect was dose-dependent and varied among different cell lines .

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

- Pharmacokinetics : Studies have suggested that the stable isotope labeling aids in understanding the pharmacokinetics of L-tyrosine in vivo, allowing for better assessment of its bioavailability and metabolic fate .

- Potential Therapeutic Applications : Given its role in neurotransmitter synthesis, L-Tyrosine has been investigated for potential use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). Its ability to increase catecholamine levels may offer therapeutic benefits in these contexts.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C9H10N2O3 (L-Tyrosine) |

| Isotope Labeling | 13C at position 3 |

| Key Metabolites | Dopamine, Norepinephrine, Epinephrine |

| Biological Functions | Neurotransmitter synthesis, Melanin production |

| Clinical Applications | Cognitive enhancement, Mood regulation, Melanogenesis |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-LDSMRRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2][C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480574 | |

| Record name | L-Tyrosine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129077-96-9 | |

| Record name | L-Tyrosine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129077-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.